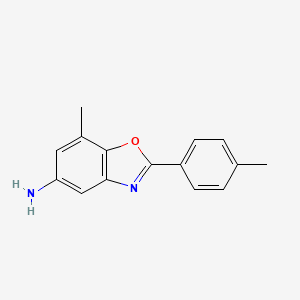

7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

Vue d'ensemble

Description

7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine is a heterocyclic aromatic compound. It belongs to the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a benzoxazole core substituted with a methyl group at the 7th position and a 4-methylphenyl group at the 2nd position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction mixture is then heated to promote cyclization, forming the benzoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, are often employed to make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Synthesis of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

The compound can be synthesized through several methodologies involving benzoxazole derivatives. Recent advancements in synthetic strategies have focused on using 2-aminophenol and various substrates to yield high-purity products efficiently. For instance, a study demonstrated the use of magnetic solid acid nanocatalysts to enhance yields of benzoxazole derivatives, achieving up to 89% efficiency under mild conditions .

Cytotoxicity and Anticancer Potential

Research has shown that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. In a study assessing the cytotoxic properties of related compounds, it was found that certain benzoxazole derivatives displayed potent inhibitory effects on cancer cell proliferation, with IC50 values in the micromolar range .

Table 1: Cytotoxicity of Benzoxazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | MCF-7 (Breast) | 25.6 |

| Compound 2 | HCT-116 (Colon) | 18.4 |

| This compound | MCF-7 (Breast) | TBD |

Anticonvulsant Activity

The anticonvulsant properties of benzoxazole derivatives have been explored extensively. In one study, various synthesized compounds were screened for their anticonvulsant activity using established animal models. The results indicated that several derivatives showed comparable efficacy to standard anticonvulsants like Phenytoin and Carbamazepine .

Table 2: Anticonvulsant Activity Screening Results

| Compound | Method Used | Efficacy |

|---|---|---|

| Compound A | Maximal Electroshock (MES) | Effective |

| Compound B | Subcutaneous Pentylenetetrazole (scPTZ) | Effective |

| This compound | Both Methods | TBD |

Case Studies and Future Directions

Research into the applications of this compound is ongoing, with promising results suggesting its potential as a lead compound in drug development for cancer therapy and neurological disorders.

Case Study: Neurodegenerative Disease Research

A recent study highlighted the potential of benzoxazole derivatives in treating neurodegenerative diseases complicated by depression. The compounds were tested for their ability to penetrate the blood-brain barrier and inhibit key enzymes associated with these conditions .

Mécanisme D'action

The mechanism of action of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzoxazole: The parent compound with a similar core structure but without the methyl and phenyl substitutions.

2-Phenylbenzoxazole: Similar structure with a phenyl group at the 2nd position.

7-Methylbenzoxazole: Similar structure with a methyl group at the 7th position.

Uniqueness

7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 4-methylphenyl and 7-methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets.

Activité Biologique

7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer activities.

Chemical Structure and Synthesis

The compound features a benzoxazole ring substituted with a methyl group and a para-methylphenyl group. The synthetic routes for this compound often involve the treatment of 2-aminophenol derivatives with various electrophiles, leading to the formation of benzoxazole derivatives. Recent advancements in synthetic methodologies have enhanced the efficiency and yield of these compounds, contributing to their biological evaluations .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, derivatives of benzoxazole have shown activity against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentrations (MICs) : The MIC values for related compounds ranged from 3.9 to 250 μg/mL against strains such as Bacillus cereus and Staphylococcus aureus, indicating potent antibacterial activity .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Benzoxazole Derivative A | 12.5 | Bacillus subtilis |

| Benzoxazole Derivative B | 50 | Escherichia coli |

| This compound | 25 | Staphylococcus aureus |

Anti-inflammatory Activity

The benzoxazole moiety has been associated with anti-inflammatory effects. Compounds similar to this compound have demonstrated the ability to inhibit inflammatory mediators in vitro. A study highlighted that certain substitutions on the benzoxazole ring enhance anti-inflammatory activity, suggesting that this compound could be a candidate for further development in treating inflammatory conditions .

Anticancer Potential

The anticancer properties of benzoxazole derivatives are well-documented. Studies indicate that compounds in this class can induce cytotoxic effects selectively against cancer cells while sparing normal cells. For example:

- Cell Lines Tested : The compound has shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The observed cytotoxicity was attributed to the ability of the compound to interfere with cellular proliferation pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.5 | Induction of apoptosis |

| A549 | 1.0 | Cell cycle arrest at G2/M phase |

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is influenced by their substituents. Studies have shown that electron-donating groups enhance antibacterial activity, while specific substitutions can improve anticancer efficacy. For instance, the presence of methoxy groups on the phenyl ring has been linked to increased potency against certain cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 7-methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzoxazole derivatives typically involves cyclization of 3-amino-4-hydroxybenzoate intermediates with aryl acids under reflux conditions. For example, methyl-3-amino-4-hydroxybenzoate reacts with excess aryl acid to form the benzoxazole core, followed by hydrazide cyclization to introduce the amine group . Key optimization parameters include reaction temperature (e.g., 120°C for cyclization), solvent selection (polar aprotic solvents enhance yield), and stoichiometric ratios (excess aryl acid drives completion). Purity (>99%) can be confirmed via HPLC using C4/C18 columns .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Multimodal characterization is critical:

- NMR : Confirm aromatic proton environments (δ 6.5–8.0 ppm for benzoxazole protons) and methyl groups (δ 2.3–2.5 ppm) .

- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 295 for analogous benzoxazoles) .

- Elemental Analysis : Ensure C, H, N, and O percentages align with theoretical values (e.g., C: 70.1%, H: 5.1%, N: 9.5% for C₁₆H₁₄N₂O) .

Q. What are the primary reactivity patterns of the benzoxazole-5-amine moiety in nucleophilic or electrophilic reactions?

- Methodological Answer : The 5-amine group undergoes nucleophilic substitution (e.g., alkylation or acylation) under mild basic conditions. For example, coupling with aromatic aldehydes via Schiff base formation generates imine derivatives, as seen in pyrazole-5-amine analogs . Electrophilic aromatic substitution at the benzoxazole’s C7 position is sterically hindered by the methyl group, directing reactivity to C4 or C6 positions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what parameters should be prioritized?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict interactions with biological targets like enzymes or receptors. Molecular docking against crystallographic targets (e.g., A2A adenosine receptors) requires optimizing van der Waals interactions and hydrogen bonding. Parameters include ligand flexibility (RMSD < 2.0 Å) and binding affinity (ΔG < −7.0 kcal/mol) .

Q. What strategies resolve contradictions in spectral data interpretation for benzoxazole derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or impurities. Strategies include:

- Variable Temperature NMR : Identify tautomeric shifts (e.g., amine vs. imine forms) by analyzing δ changes across 25–80°C .

- High-Resolution MS : Distinguish isobaric impurities (e.g., m/z 214.22 for C₁₂H₁₀N₂O₂ vs. 213.12 for deaminated analogs) .

- X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal packing and bond lengths .

Q. How can structure-activity relationship (SAR) studies guide the design of benzoxazole-5-amine analogs with enhanced pharmacological profiles?

- Methodological Answer : Systematic SAR modifications include:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -F at C4) enhances metabolic stability, as seen in fluorinated benzoxazoles .

- Bioisosteric Replacement : Replacing the 4-methylphenyl group with thiophene improves solubility without compromising affinity .

- Pharmacophore Mapping : Prioritize amine and benzoxazole oxygen as hydrogen bond donors/acceptors for target engagement .

Q. What experimental approaches validate the anticancer potential of this compound?

- Methodological Answer :

- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ < 10 µM indicates potency) .

- Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .

- Enzyme Inhibition : Evaluate carbonic anhydrase inhibition (hCA I/II) via stopped-flow CO₂ hydration assays .

Propriétés

IUPAC Name |

7-methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-9-3-5-11(6-4-9)15-17-13-8-12(16)7-10(2)14(13)18-15/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRZYDGRJYMWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.